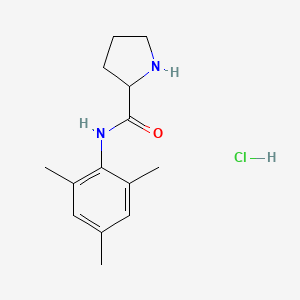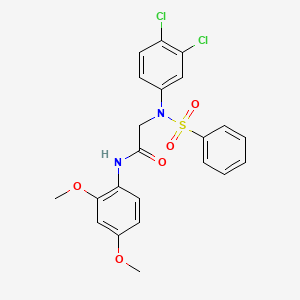![molecular formula C17H17N3O5S B5092799 N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B5092799.png)
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-methoxybenzamide is an organic compound with a complex structure that includes both nitro and carbamothioyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxy-2-nitroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamothioyl group may also play a role in its activity by forming covalent bonds with target proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-2-thiophenecarboxamide
- **N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]nicotinamide
- **Ethyl N-(4-ethoxy-2-nitrophenyl)carbamate
Uniqueness
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-3-25-13-8-9-14(15(10-13)20(22)23)18-17(26)19-16(21)11-4-6-12(24-2)7-5-11/h4-10H,3H2,1-2H3,(H2,18,19,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVATOZWWWQUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5092761.png)


![N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]-4-methylbenzamide](/img/structure/B5092767.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5092774.png)

![N-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5092788.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5092791.png)
![[1-[Acetamido(phenyl)methyl]naphthalen-2-yl] benzoate](/img/structure/B5092802.png)

![N-[2-(dimethylamino)ethyl]-3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)propanamide](/img/structure/B5092814.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5092819.png)
![4-butoxy-N-{1-[(methylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide](/img/structure/B5092825.png)
